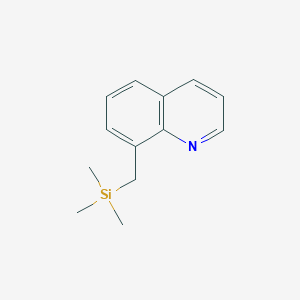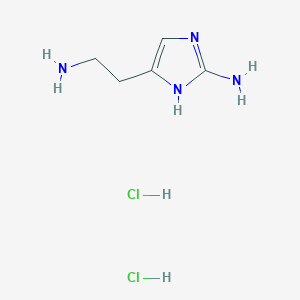
2-Chloro-5-(chloromethyl)pyrazine
Overview
Description
2-Chloro-5-(chloromethyl)pyrazine (C5CP) is an important molecule in the field of chemistry. It is a highly reactive, chlorine-containing heterocyclic compound, which is widely used in the synthesis of various pharmaceuticals and agrochemicals. C5CP has a wide range of applications, including medicinal chemistry, drug design, and industrial production.
Scientific Research Applications
Corrosion Inhibition
It's used for its properties in inhibiting corrosion, as detailed in the study "Theoretical evaluation of corrosion inhibition performance of some pyrazine derivatives" (Obot & Gasem, 2014).
Chemical Research
This compound is involved in the preparation of 5-chloropyrido[3,4-b]pyrazines, which are significant in chemical research. This application is discussed in "Pyrido[3,4-b]pyrazines. A new application of 2-chloro-3,4-diaminopyridine" (Mederski et al., 2003).
Structure Studies in Complexes
It forms complexes with cadmium(II) halides, aiding in structural studies of these complexes as noted in "Cadmium(II) halide complexes of pyrazine" (Bailey & Pennington, 1997).
DNA Binding Studies
2-chloro-3-hydrazinopyrazine (2Cl3HP), a related compound, shows high affinity to DNA and is non-toxic to human dermal keratinocytes, suggesting potential clinical applications. This is explored in "Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties" (Mech-Warda et al., 2022).
Antimicrobial Activity
Various derivatives of 2-Chloro-5-(chloromethyl)pyrazine exhibit good antibacterial activity, particularly against Bacillus cereus and Staphylococcus aureus, as shown in the study "Cyclocondensation, Characterization and Antibacterial Activities of Novel 5-Chloro-1HIndole-2,3-Dione Derivatives" (Tribak et al., 2018).
Antiviral and Antimycobacterial Properties
The compound exhibits moderate in vitro antiviral activity and antimycobacterial properties, as evidenced by the studies "Spectroscopic, quantum chemical studies, Fukui functions, in vitro antiviral activity and molecular docking of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide" (Sebastian et al., 2016) and "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides" (Zítko et al., 2013).
Optoelectronic Applications
The 1,7-derivatives of dipyrrolopyrazine may hold promise for optoelectronic applications, as suggested in "Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties" (Meti et al., 2017).
Mechanism of Action
Target of Action
2-Chloro-5-(chloromethyl)pyrazine is an organic compound that is commonly used as an intermediate in organic synthesis . It is also used as a component in the formulation of pesticides . .
Mode of Action
As an intermediate in organic synthesis, it is likely involved in various chemical reactions that lead to the formation of other compounds . In the context of pesticides, it may interact with biological targets to exert its effects .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of other compounds .
Pharmacokinetics
As an organic compound, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDANOIXIDZPEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618137 | |
| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105985-21-5 | |
| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)
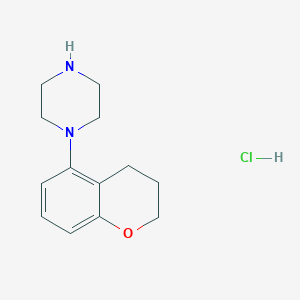
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)


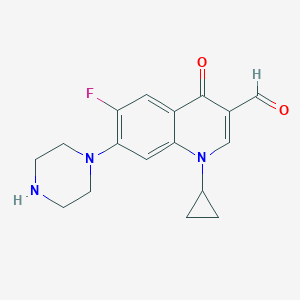
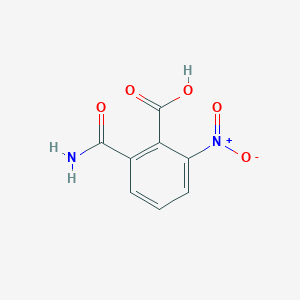



![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
